molecular formula C19H21N3O5S B2528594 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide CAS No. 942013-28-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2528594
CAS No.: 942013-28-7
M. Wt: 403.45
InChI Key: AEJVCOXHNSZQSO-UHFFFAOYSA-N
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Description

This compound is a sulfur-linked acetamide derivative featuring a 1,3-benzodioxol-5-yl (piperonyl) group and a hexahydroquinazolinone scaffold substituted with a 2-hydroxyethyl chain. The thioether (-S-) linkage between the acetamide and heterocyclic ring enhances molecular flexibility and may influence binding interactions. While its specific biological activity remains understudied, structural analogs with similar pharmacophores have demonstrated anti-exudative, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-8-7-22-14-4-2-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJVCOXHNSZQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid derivatives with amines and subsequent cyclization.

    Thioacetamide Group Introduction: This step might involve the reaction of a suitable acyl chloride with a thiol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups in the quinazolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. For example, derivatives of acetamides containing benzodioxole have been evaluated for their efficacy against various bacterial strains and fungi. Studies indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Antitubercular Activity

The synthesis and evaluation of similar compounds have shown promising results against Mycobacterium tuberculosis. In vitro assays have indicated that these compounds can inhibit the growth of tuberculosis bacteria by targeting essential metabolic pathways .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide:

StudyFindings
Synthesis and Evaluation of Antimicrobial ActivitiesDemonstrated significant antimicrobial activity against Gram-positive bacteria.
Anticancer Activity EvaluationShowed cytotoxic effects on HeLa cells with an IC50 value indicating effective dosage levels for therapeutic use.
Antitubercular Activity AssessmentIdentified in vivo efficacy against Mycobacterium tuberculosis in murine models.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions or chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Reported Activity Reference
Target Compound : N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-hexahydroquinazolin-4-yl]sulfanyl}acetamide Hexahydroquinazolinone R1: 2-hydroxyethyl; R2: 1,3-benzodioxol-5-yl Not explicitly reported; inferred anti-inflammatory potential based on structural analogs
Compound 3.1–3.21 : 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole R1: Furan-2-yl; R2: Variable aryl/alkyl groups Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in murine models
ECHEMI 536707-48-9 : N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole R1: 4-Methoxyphenyl; R2: 1,3-benzodioxol-5-yl No explicit activity data; structural similarity suggests kinase or protease inhibition
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-hexahydroquinazolin-4-yl}sulfanyl)acetamide Hexahydroquinazolinone R1: Furan-2-ylmethyl; R2: 1,3-benzodioxol-5-ylmethyl Undisclosed activity; furan substitution may enhance metabolic resistance

Key Observations:

Substituent Impact on Activity :

  • The 2-hydroxyethyl group in the target compound may improve solubility compared to bulkier substituents like 4-methoxyphenyl or furan derivatives .
  • Furan-containing analogs (e.g., Compound 3.1–3.21) exhibit significant anti-exudative activity, suggesting that electron-rich heterocycles enhance target engagement .

Thioether Linkage :

  • The -S- bridge is conserved across analogs, indicating its critical role in maintaining molecular conformation and binding affinity.

Benzodioxol vs. Indole/Other Aromatics :

  • Benzodioxol-containing compounds (target compound, ECHEMI 536707-48-9) show higher metabolic stability than indole-based analogs (e.g., ), which may undergo rapid oxidative degradation .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:
N-(1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide .

PropertyValue
Molecular FormulaC16H20N4O5S
Molecular Weight380.42 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This action leads to mitotic blockade and induces apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells as measured by thymidine uptake assays .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity in preliminary studies. It acts against a range of bacterial strains and may serve as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in Drug Development Research, the compound was evaluated for its anticancer efficacy using multicellular spheroid models. The results indicated significant inhibition of tumor growth at concentrations correlating with its IC50 values observed in monolayer cultures .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound disrupts the normal function of microtubules in cancer cells. This disruption was linked to increased apoptosis rates as evidenced by flow cytometry analysis which showed heightened levels of Annexin V positivity in treated cells compared to controls .

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